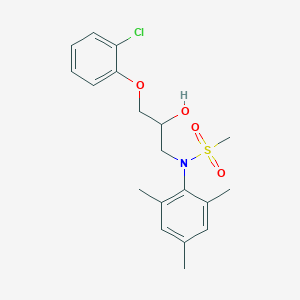

N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

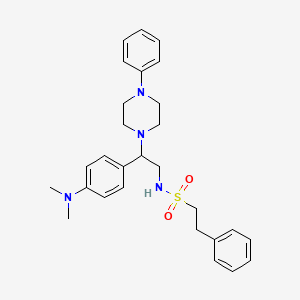

The compound "N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide" is a derivative of methanesulfonamide, which is a class of compounds known for their diverse chemical and biological properties. The structure of methanesulfonamides typically consists of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The presence of the chlorophenoxy and hydroxypropyl groups in the compound suggests potential for unique interactions and reactivity due to the halogen and hydroxyl functionalities.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of N-(2-bromophenyl)methanesulfonamide and its derivatives involves the reaction with terminal acetylenes in the presence of a palladium catalyst to yield methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This indicates that the synthesis of the compound may also involve halogenated precursors and could potentially be achieved through similar palladium-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N-H bond and the spatial arrangement of substituents around the aromatic ring. For example, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group, and the molecules form dimers through N-H...O hydrogen bonding, leading to a ribbonlike structure . Similarly, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to both ortho- and meta-chloro substituents, and the molecules are packed into chains through hydrogen bonding . These structural features are likely to be relevant to the compound , influencing its chemical behavior and interactions.

Chemical Reactions Analysis

Methanesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution of the halogen with O- and N-nucleophiles, as demonstrated in the synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides . The reactivity of the halogen in the compound "N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide" could similarly allow for such substitutions, potentially leading to a wide range of products. The presence of the hydroxypropyl group may also introduce additional reactivity, such as the formation of esters or ethers.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The bond parameters, such as bond lengths and torsion angles, are generally similar across different derivatives, with some variations due to the nature of the substituents . The presence of hydrogen bonding in these compounds can affect their solubility, melting points, and crystalline structures. The specific physical and chemical properties of "N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide" would depend on the exact nature of its substituents and their influence on the overall molecular conformation.

Scientific Research Applications

Synthesis and Polymer Applications

- A study detailed the controlled release of dyes from chemically polymerised conducting polymers, highlighting the incorporation of hydroxytriarylmethane family dyes into polypyrrole or poly(3,4-ethylenedioxythiophene) for controlled release, which could be relevant to understanding the incorporation or release mechanisms of similar sulfonamide compounds in polymer matrices (Winther‐Jensen & Clark, 2008).

Fuel Cell Applications

- Research on locally and densely sulfonated poly(ether sulfone)s for fuel cell applications described the synthesis of sulfonated polymers with phase-separated structures, leading to efficient proton conduction. This could imply potential applications in fuel cell technology for structurally similar sulfonamides (Matsumoto, Higashihara, & Ueda, 2009).

Crystallography and Anticonvulsant Potential

- A crystallography study on chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives discussed their potential biological activities and applications in developing anticonvulsant drugs, which may suggest possible biological or pharmaceutical applications for similar sulfonamide compounds (Köktaş Koca et al., 2015).

Catalytic Reactions

- A copper-catalyzed three-component reaction study involving triethoxysilanes, sulfur dioxide, and hydrazines to produce N-aminosulfonamides could provide insights into catalytic applications and synthetic methodologies relevant to sulfonamide chemistry (Wang, Xue, & Wang, 2014).

properties

IUPAC Name |

N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO4S/c1-13-9-14(2)19(15(3)10-13)21(26(4,23)24)11-16(22)12-25-18-8-6-5-7-17(18)20/h5-10,16,22H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTAFPXLLDXVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2Cl)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)